molecular formula C11H7Cl2N3O4 B1272412 5-(carboxymethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 320418-32-4

5-(carboxymethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1272412
CAS No.: 320418-32-4
M. Wt: 316.09 g/mol
InChI Key: VPRZFSVIRGBGCR-UHFFFAOYSA-N
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Description

5-(carboxymethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with a carboxymethyl group and a 2,4-dichlorophenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(carboxymethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring.

    Introduction of the Carboxymethyl Group: The carboxymethyl group can be introduced via a nucleophilic substitution reaction, where a suitable carboxymethylating agent reacts with the triazole intermediate.

    Attachment of the 2,4-Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with the 2,4-dichlorophenyl group, which can be achieved through a coupling reaction using a suitable reagent like a Grignard reagent or an organolithium compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carboxymethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, potentially leading to the formation of reduced triazole derivatives or dechlorinated products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the dichlorophenyl group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides, organometallic compounds, or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects could be explored in the treatment of various diseases, including infections and cancer.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(carboxymethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and the dichlorophenyl group may play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylacetic acid: Shares the dichlorophenyl group but lacks the triazole ring.

    2,4-Dichlorophenylboronic acid: Contains the dichlorophenyl group and boronic acid functionality.

    Bifenox: A herbicide with a dichlorophenyl group and different functional groups.

Uniqueness

5-(carboxymethyl)-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the triazole ring and the dichlorophenyl group, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

5-(carboxymethyl)-1-(2,4-dichlorophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O4/c12-5-1-2-7(6(13)3-5)16-8(4-9(17)18)10(11(19)20)14-15-16/h1-3H,4H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRZFSVIRGBGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C(=C(N=N2)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301171500
Record name 4-Carboxy-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320418-32-4
Record name 4-Carboxy-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-5-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320418-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Carboxy-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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